Glyphosine
Overview
Description
Scientific Research Applications
Glyphosine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the study of phosphonate chemistry.
Biology: Investigated for its effects on plant physiology and growth regulation.
Medicine: Limited applications, primarily in research on phosphonate compounds.
Industry: Widely used in agriculture to enhance crop yield and quality.
Mechanism of Action
Target of Action
Glyphosate, also known as N-(phosphonomethyl)glycine, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is unique to plants and microorganisms . This enzyme plays a crucial role in the shikimate pathway, responsible for the synthesis of essential aromatic amino acids .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition prevents the synthesis of essential aromatic amino acids, leading to the death of the plant or microorganism . Glyphosate’s interaction with its target enzyme has been studied in detail using x-ray crystallography .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . This pathway is responsible for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine, and further secondary metabolites . Inhibition of the EPSPS enzyme by glyphosate disrupts this pathway, leading to multiple phytotoxicity effects, both upstream and downstream from EPSPS .
Pharmacokinetics
The pharmacokinetics of glyphosate involve its absorption, distribution, metabolism, and excretion (ADME). Glyphosate is poorly but rapidly absorbed, with peak concentration reached within 4-6 hours . The half-life for elimination from plasma is approximately 15.6 hours .
Result of Action
The molecular and cellular effects of glyphosate’s action primarily involve the disruption of the shikimate pathway, leading to a deficiency in essential aromatic amino acids . This deficiency can have various downstream effects, including the loss of plant defenses against pathogens . Glyphosate cytotoxicity and genotoxicity have been demonstrated across several cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of glyphosate. Furthermore, the sorption mechanism of glyphosate is similar to phosphate; thus, soil phosphorous levels influence glyphosate breakdown .
Safety and Hazards
Exposure to glyphosate or its commercial formulations induces several neurotoxic effects. It has been shown that exposure to this pesticide during the early stages of life can seriously affect normal cell development by deregulating some of the signaling pathways involved in this process, leading to alterations in differentiation, neuronal growth, and myelination . Glyphosate also seems to exert a significant toxic effect on neurotransmission and to induce oxidative stress, neuroinflammation and mitochondrial dysfunction, processes that lead to neuronal death due to autophagy, necrosis, or apoptosis, as well as the appearance of behavioral and motor disorders .
Future Directions
Glyphosate, a controversial herbicide, has been approved for use in the European Union for another 10 years despite uncertainty over whether it increases the risk of neurodegenerative disorders such as Parkinson disease . There is a call for new approaches to assessing the neurotoxicity of glyphosate and other pesticides and improving their regulation .
Biochemical Analysis
Biochemical Properties
Glyphosine interacts with various enzymes and proteins. It is believed to exert its effects through the competitive inhibition of phosphoenolpyruvate (PEP) carboxylase . This inhibition leads to sucrose accumulation in stalk internodes .
Cellular Effects
This compound has been found to improve phycobilin yields of halophilic and freshwater cyanobacterial strains . It has also been reported to have immunomodulatory and anti-diabetic properties .
Molecular Mechanism
The mode of action of this compound seems to be based on the competitive inhibition of phosphoenolpyruvate (PEP) carboxylase . At higher doses, this compound can affect some other enzymatic steps, causing deleterious effects on plant growth .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of certain polymers, thereby improving product properties .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the inhibition of phosphoenolpyruvate (PEP) carboxylase . This leads to an increase in sucrose accumulation in stalk internodes .
Transport and Distribution
It is known that this compound is absorbed through foliage and minimally through roots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyphosine can be synthesized through several methods:
Phosphorus Trichloride Method: This involves the reaction of glycine with formaldehyde and phosphorus trichloride at 110°C.
Phosphorous Acid Method: Glycine reacts with formaldehyde and phosphorous acid in an acidic medium to form this compound.
Chloromethylphosphonic Acid Method: Glycine undergoes methylphosphonation with chloromethylphosphonic acid.
Industrial Production Methods: The industrial production of this compound typically follows the phosphorus trichloride method due to its efficiency and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are also not commonly associated with this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its phosphonomethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used with this compound.
Reducing Agents: Not typically used.
Substitution Reagents: Various phosphonomethylating agents can be used under controlled conditions.
Major Products: The primary product of this compound reactions is often the compound itself, as it is designed to be stable and effective in its role as a plant growth regulator .
Comparison with Similar Compounds
Glyphosate: Another phosphonate compound used as a herbicide.
Aminomethylphosphonic Acid: A breakdown product of glyphosate with similar properties.
Nitrilotriacetic Acid: A chelating agent with structural similarities.
Uniqueness: Glyphosine is unique in its dual role as a growth regulator and a potential corrosion inhibitor. Its specific action on sucrose conversion enzymes sets it apart from other phosphonate compounds .
Properties
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
Record name | Glyphosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-99-8 | |
Record name | Polaris | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyphosine [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-bis(phosphonomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glyphosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyphosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYPHOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that this compound application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []
ANone: this compound has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.
ANone: Yes, various spectroscopic techniques are employed for this compound characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in this compound, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for this compound, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about this compound, including the arrangement of atoms and their connectivity.
ANone: Research shows that this compound can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []
ANone: While this compound itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and this compound, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]
ANone: Yes, computational chemistry plays a role in understanding this compound's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of this compound, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []
ANone: Molecular docking simulations have been employed to investigate how this compound interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how this compound might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]
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